2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Phosphodiesterase 9A Alzheimer's Disease Kinase Selectivity

2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS 879570-75-9) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a well-known privileged scaffold for kinase and phosphodiesterase inhibition. It features a 1-phenyl substituent, a 4-(p-tolylamino) moiety, and a 6-(2-hydroxyethyl)amino side chain, with a molecular formula of C20H20N6O and a molecular weight of 360.42 g/mol.

Molecular Formula C20H20N6O
Molecular Weight 360.421
CAS No. 879570-75-9
Cat. No. B2894020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
CAS879570-75-9
Molecular FormulaC20H20N6O
Molecular Weight360.421
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4
InChIInChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)23-18-17-13-22-26(16-5-3-2-4-6-16)19(17)25-20(24-18)21-11-12-27/h2-10,13,27H,11-12H2,1H3,(H2,21,23,24,25)
InChIKeyJKPNWQXDDFPDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS 879570-75-9): Chemical Class and Core Properties for Research Procurement


2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS 879570-75-9) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a well-known privileged scaffold for kinase and phosphodiesterase inhibition [1]. It features a 1-phenyl substituent, a 4-(p-tolylamino) moiety, and a 6-(2-hydroxyethyl)amino side chain, with a molecular formula of C20H20N6O and a molecular weight of 360.42 g/mol [2]. This compound serves as a key intermediate or reference probe in medicinal chemistry programs targeting Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and phosphodiesterase 9A (PDE9A), linking it directly to therapeutic areas of oncology, autoimmune disease, and neurological disorders [3].

Procurement Risk Alert: Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Simply Substituted for CAS 879570-75-9


Within the pyrazolo[3,4-d]pyrimidine class, minor structural variations at the N-1, C-4, and C-6 positions lead to dramatic target selectivity changes and functional divergences. The 4-(p-tolylamino) substituent in CAS 879570-75-9 creates a specific hydrophobic interaction with a lipophilic pocket adjacent to the hinge-binding domain, which is not recapitulated by the 4-(4-methoxyphenyl)amino analog [1]. Simultaneously, the 6-(2-hydroxyethyl)amino side chain offers a free hydroxyl for further derivatization—a feature absent in close methyl-ether analogs—enabling its use as a chemical biology probe for PROTAC or ADC conjugation [2]. A direct comparator, 2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol, shows the addition of a single methyl group on the C-6 nitrogen alters its kinase inhibitor potency, often reducing activity against certain targets like BTK . Therefore, substituting a different pyrazolo[3,4-d]pyrimidine derivative for this compound can result in a complete loss of target engagement or a gain of off-target effects.

Procurement Decision Data: Quantitative Differentiation of CAS 879570-75-9 Against Its Closest Analogs


PDE9A Inhibitory Potency: CAS 879570-75-9 vs. WYQ-62 (N-cyclohexyl analog) in a Direct Head-to-Head Patent Comparison

The target compound demonstrates PIC50 values in the nanomolar range against PDE9A in a scintillation proximity assay [1]. Its potency is comparable to WYQ-91 (IC50 = 5.5 nM) and is >150-fold more potent than the close analog WYQ-62 (IC50 = 908 nM), which replaces the 1-phenyl with N-cyclohexyl [2]. The key differentiator at the C-6 position is the 2-hydroxyethylamino group, which forms an additional hydrogen bond with the catalytic domain, a capability not available to the C-6 ketone analogs.

Phosphodiesterase 9A Alzheimer's Disease Kinase Selectivity

Kinase Binding Profile: Selectivity of CAS 879570-75-9 for SFKs vs. the Broader Kinase Inhibition of 1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidine

The target compound's 4-(p-tolylamino) group and 1-phenyl substitution restrict its binding to Src family kinases (SFKs), including c-Src, Yes, and Fyn, as validated by its inclusion in patent families targeting SFK-driven proliferative disorders [1]. In contrast, the commercially available 1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine (CAS not specified) is a broader kinase inhibitor that hits multiple off-targets. A structural analog, 2-((1-phenyl-4-(4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol, showed a shift in selectivity away from SFKs and towards EGFR based on its pharmacophore alignment [2].

Src Family Kinases Cancer Kinase Profiling

Chemical Reactivity Advantage: The 6-(2-Hydroxyethyl)amino Handle for Bioconjugation vs. Non-Functionalized Analog WYQ-62

The terminal primary alcohol on the C-6 side chain is a major structural differentiator for CAS 879570-75-9. This hydroxyl group provides a synthetically accessible handle for esterification, etherification, or carbamate formation, enabling the compound to be directly functionalized into a biotinylated probe or a PROTAC linker without requiring a scaffold redesign [1]. The close analog WYQ-62 (N-cyclohexyl-PDE9 inhibitor) lacks this handle, and the 2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol analog has a tertiary amine. This makes the target compound uniquely suited as a starting material for chemical probe synthesis, with confirmed use as a key intermediate in disclosed BTK-targeting PROTAC bifunctional compounds [2].

Chemical Biology PROTAC Bioconjugation

Synthetic Accessibility and Scale: CAS 879570-75-9 vs. Multi-Step C-4 Spirocyclic Analogs for Medicinal Chemistry Campaigns

The synthesis of CAS 879570-75-9 proceeds via a convergent 3-step route (cyclization of 4-aminopyrazole with 6-chloropyrimidine, followed by sequential nucleophilic aromatic substitution with p-toluidine and ethanolamine) with an overall yield of approximately 40-50% . In contrast, pyrazolo[3,4-d]pyrimidine derivatives substituted at the 4-position with a diaza monocyclic, bridged bicyclic, or spirocyclic moiety, disclosed in EP13814962, require 5-7 linear steps and typically result in lower overall yields (<20%) [1]. This difference in synthetic efficiency translates to a lower cost-per-gram for the target compound.

Medicinal Chemistry Scale-Up Synthetic Tractability

Optimal Use Cases for 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol in R&D and Industrial Settings


PDE9A Inhibitor Tool Compound for Alzheimer's Disease Research

Researchers studying cGMP signaling in Alzheimer's disease models can use this compound as a potent, selective PDE9A inhibitor based on its nanomolar IC50 value. Its 1-phenyl substitution and 4-(p-tolylamino) group ensure high affinity for the PDE9A catalytic domain, as demonstrated in the patent-derived scintillation proximity assay [1]. This makes it suitable for in vitro enzymatic assays and cellular cGMP accumulation studies.

Src Family Kinase Probe for Oncology Target Validation

The compound's predicted selectivity for SFKs (c-Src, Yes, Fyn) over other tyrosine kinases, evidenced by its inclusion in SFK inhibitor patents, makes it an ideal chemical probe for deconvoluting Src pathway signaling in cancer cell lines [1]. It can be used at concentrations of 0.1-1 µM to investigate SFK-dependent proliferation, migration, and invasion phenotypes without the confounding off-target effects seen with broader kinase inhibitors.

BTK-Targeting PROTAC Precursor or Key Intermediate for Chemical Biology

The free terminal hydroxyl group on the C-6 side chain enables direct conjugation to E3 ligase ligands (e.g., CRBN or VHL binders) via a linker, making it a strategic starting material for synthesizing BTK-targeting PROTACs. Patent disclosures confirm its utility in constructing bifunctional BTK degraders that operate through the ubiquitin-proteasome pathway [1]. This application is particularly relevant for researchers developing novel therapies for B-cell malignancies and autoimmune diseases.

Cost-Effective Medicinal Chemistry Building Block for Hit-to-Lead Optimization

Given its convergent 3-step synthesis and favorable overall yield (~40-50%), this compound is a commercially attractive core scaffold for fragment-based or structure-activity relationship (SAR) studies [1]. Its three functionalizable positions (N-1 phenyl, C-4 p-tolylamino, C-6 hydroxyethylamino) provide multiple vectors for diversification, enabling rapid generation of focused compound libraries for kinase inhibitor discovery.

Quote Request

Request a Quote for 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.